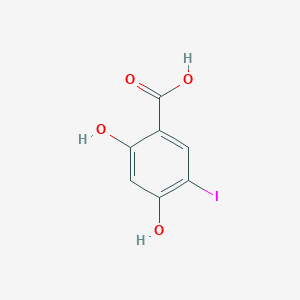

2,4-Dihydroxy-5-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHIUNVBVKLJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Structural Significance of 2,4 Dihydroxy 5 Iodobenzoic Acid

Historical Perspectives on Dihydroxybenzoic Acid Derivatives and Iodinated Aromatic Compounds

The history of dihydroxybenzoic acid derivatives is rooted in the broader study of phenolic acids. There are six main isomers of dihydroxybenzoic acid (DHBA), each with the same molecular formula C₇H₆O₄, but differing in the positions of the hydroxyl groups on the benzoic acid framework. wikipedia.org These include well-known compounds such as 2,3-dihydroxybenzoic acid (pyrocatechuic acid), 2,4-dihydroxybenzoic acid (β-resorcylic acid), and 3,4-dihydroxybenzoic acid (protocatechuic acid). wikipedia.orgnih.gov Early investigations into these compounds were often driven by their natural occurrence in plants and their potential biological activities. For instance, gentisic acid (2,5-dihydroxybenzoic acid) is a minor metabolic product of aspirin (B1665792) and is found in the African tree Alchornea cordifolia and in wine. wikipedia.org The synthesis of these derivatives has also been a subject of interest, with methods like the Kolbe-Schmitt reaction being employed for the carboxylation of hydroquinone (B1673460) to produce gentisic acid. wikipedia.orgyoutube.com

The development of iodinated aromatic compounds has its own distinct history, beginning with the discovery of iodine in 1811. niscpr.res.in Initially, iodination of aromatic compounds was achieved using elemental iodine, a process that substitutes a hydrogen atom on the aromatic ring with iodine. manac-inc.co.jp Unlike chlorination and bromination, iodination with elemental iodine typically only results in hydrogen substitution and does not lead to addition reactions or side-chain halogenation. manac-inc.co.jp The synthesis of specific iodinated aromatic acids, such as 2-iodobenzoic acid, became a common laboratory procedure, often accomplished through the Sandmeyer reaction involving the diazotization of an amino group followed by iodide substitution. chemicalbook.comwikipedia.org This method has been a staple in organic chemistry education and a key step in producing more complex molecules. wikipedia.orgyoutube.com The reactivity of the carbon-iodine bond, being weaker than carbon-chlorine or carbon-bromine bonds, makes iodinated aromatics valuable intermediates in various coupling reactions. wikipedia.org

Strategic Importance of Aromatic Carboxylic Acids in Contemporary Chemical Research

Aromatic carboxylic acids are a cornerstone of modern chemical research due to their versatility and wide-ranging applications. numberanalytics.comlongdom.org Characterized by a carboxyl group (-COOH) attached to an aromatic ring, these compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers. numberanalytics.com Their acidic nature and the reactivity of the carboxyl group make them valuable building blocks and intermediates in organic synthesis. numberanalytics.comnumberanalytics.com

In the pharmaceutical industry, numerous drugs incorporate the aromatic carboxylic acid moiety as a crucial element for their biological activity. numberanalytics.com A well-known example is aspirin (acetylsalicylic acid). numberanalytics.com Furthermore, derivatives of these acids are used in the production of herbicides, fungicides, and insecticides. numberanalytics.com In materials science, they serve as monomers for polymers such as polyesters and polyamides. numberanalytics.com

Contemporary research continues to uncover new and efficient ways to synthesize and utilize aromatic carboxylic acids. researchgate.net They are recognized as abundant, structurally diverse, and stable starting materials. researchgate.net Modern synthetic strategies, including photoredox catalysis, have been developed to facilitate their use in forming complex molecules, such as structurally diverse alkenes and aromatic tertiary amines. researchgate.net The ability to undergo decarboxylation, electrophilic aromatic substitution, and other transformations further enhances their synthetic utility. numberanalytics.com

Positioning of 2,4-Dihydroxy-5-iodobenzoic acid within Synthetic Organic Chemistry and Materials Science

This compound, a derivative of β-resorcylic acid, holds a specific and strategic position in both synthetic organic chemistry and materials science. Its structure, featuring two hydroxyl groups, a carboxylic acid, and an iodine atom on a benzene (B151609) ring, provides multiple reactive sites for further chemical modification.

In synthetic organic chemistry, this compound serves as a valuable building block. The presence of the iodine atom makes it a suitable substrate for various cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are fundamental for constructing more complex molecular architectures. chemicalbook.comwikipedia.org The hydroxyl and carboxylic acid groups offer opportunities for esterification, etherification, and amidation, allowing for the synthesis of a wide array of derivatives. For instance, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have been synthesized and investigated for their biological activities. nih.gov The iodinated nature of the ring also influences the electronic properties and reactivity of the molecule.

In the realm of materials science, the functional groups of this compound make it a promising monomer or precursor for the development of functional polymers and materials. The dihydroxy and carboxylic acid functionalities can be utilized in polymerization reactions to create polyesters or polyamides with tailored properties. The iodine atom can be a site for post-polymerization modification, allowing for the introduction of other functional groups or for creating cross-linked networks. Furthermore, the inherent properties of the molecule, such as its potential antioxidant activity, can be imparted to the resulting materials. nih.gov

Detailed Research Findings

Recent studies have explored the synthesis and potential applications of derivatives of 2,4-dihydroxybenzoic acid. For example, a study focused on the design and synthesis of twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid. nih.gov These compounds were evaluated for their antimicrobial and antiproliferative activities. nih.gov One of the synthesized compounds, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, showed notable antibacterial activity against Gram-positive bacterial strains, including MRSA. nih.gov Another derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide, demonstrated significant inhibition of cancer cell proliferation. nih.gov These findings highlight the potential of using this compound as a scaffold for developing new therapeutic agents.

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅IO₄ | keyorganics.net |

| CAS Number | 856106-63-3 | keyorganics.net |

Table 2: Related Dihydroxybenzoic Acid Isomers

| Compound Name | Common Name | Molecular Formula |

| 2,3-Dihydroxybenzoic acid | 2-Pyrocatechuic acid | C₇H₆O₄ |

| 2,4-Dihydroxybenzoic acid | β-Resorcylic acid | C₇H₆O₄ |

| 2,5-Dihydroxybenzoic acid | Gentisic acid | C₇H₆O₄ |

| 2,6-Dihydroxybenzoic acid | γ-Resorcylic acid | C₇H₆O₄ |

| 3,4-Dihydroxybenzoic acid | Protocatechuic acid | C₇H₆O₄ |

| 3,5-Dihydroxybenzoic acid | α-Resorcylic acid | C₇H₆O₄ |

Source: wikipedia.org

Advanced Synthetic Methodologies for 2,4 Dihydroxy 5 Iodobenzoic Acid

Precursor Synthesis and Functionalization Strategies

Synthesis of 2,4-Dihydroxybenzoic Acid Precursors and Related Intermediates

The primary and most well-established method for synthesizing 2,4-dihydroxybenzoic acid (also known as β-resorcylic acid) is through the carboxylation of resorcinol (B1680541). nih.govwikipedia.org This process is most commonly achieved via the Kolbe-Schmitt reaction, where the phenolate (B1203915) form of resorcinol reacts with carbon dioxide under pressure. nih.govyoutube.comacs.org

Several variations of the Kolbe-Schmitt reaction have been developed to improve yield and reaction conditions. These include microwave-assisted synthesis and the use of ultrasonication to enhance the reaction rate. youtube.comacs.org A typical laboratory-scale synthesis involves heating resorcinol with sodium bicarbonate in an aqueous solution. youtube.comacs.org The reaction proceeds by forming the sodium salt of 2,4-dihydroxybenzoic acid, which is then protonated with a strong acid, like hydrochloric acid, to precipitate the final product. youtube.com

Another approach involves the use of anhydrous zinc chloride and acetic acid to prepare 2,4-dihydroxyacetophenone from resorcinol, which can then be further modified. rsc.orgnih.gov

Table 1: Comparison of Synthetic Methods for 2,4-Dihydroxybenzoic Acid

| Method | Starting Material | Reagents | Key Conditions | Reported Yield |

|---|---|---|---|---|

| Kolbe-Schmitt Reaction | Resorcinol | Sodium Bicarbonate, Water, Hydrochloric Acid | Heating at 95-100°C | ~47% |

| Modified Kolbe-Schmitt | Resorcinol | Potassium Carbonate, CO2 | 95-105°C, 5 atm | Up to 96.7% |

Directed Functionalization of Aromatic Substrates for Regioselective Iodination

The hydroxyl (-OH) and carboxyl (-COOH) groups on the 2,4-dihydroxybenzoic acid ring are both ortho-, para-directing groups in electrophilic aromatic substitution. However, their activating strengths and the steric hindrance they impose play a crucial role in determining the position of incoming electrophiles. The hydroxyl groups are strong activating groups, while the carboxyl group is a deactivating group.

The challenge in synthesizing the 5-iodo isomer is that the position between the two hydroxyl groups (position 3) is electronically activated. Indeed, direct iodination of 2,4-dihydroxybenzoic acid under slightly basic conditions (pH 9-10) has been shown to yield 2,4-dihydroxy-3-iodobenzoic acid, as the position between the two meta-hydroxyl groups has the highest electron density. scispace.com

To achieve iodination at the 5-position, strategies must be employed to direct the electrophile to this specific site. This can be achieved by exploiting the differential reactivity of the hydroxyl groups or by introducing a temporary blocking group. One potential strategy involves the regioselective alkylation of the 4-hydroxyl group. This would decrease its activating effect and sterically hinder the adjacent 3- and 5-positions to a different extent, potentially favoring substitution at the less hindered 5-position.

Iodination Protocols for the Introduction of the Iodine Atom

The introduction of an iodine atom onto the aromatic ring of 2,4-dihydroxybenzoic acid is a critical step that requires careful selection of the iodinating agent and reaction conditions to ensure the desired regioselectivity.

Electrophilic Iodination Approaches and Their Optimizations

Electrophilic iodination is the most common method for introducing iodine into an aromatic ring. However, molecular iodine (I₂) itself is generally unreactive towards aromatic rings unless an oxidizing agent is present. libretexts.org These oxidizing agents convert iodine to a more potent electrophilic species, often represented as I+. libretexts.org

Common oxidizing agents used in conjunction with molecular iodine include nitric acid, sulfuric acid, hydrogen peroxide, and iodic acid. nih.govrsc.org The choice of oxidizing agent and solvent system is critical for controlling the reactivity and selectivity of the iodination reaction. For highly activated systems like phenols, milder conditions are often necessary to prevent over-iodination or the formation of undesired isomers.

For less reactive or deactivated aromatic compounds, stronger iodinating systems are required. These can include N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid or the use of sulfonyl-based hypoiodites. nih.gov

Utilization of Specific Iodinating Agents (e.g., Iodine Monochloride) and Controlled Reaction Conditions

Iodine monochloride (ICl) is a more reactive iodinating agent than molecular iodine and can be used for the iodination of aromatic compounds, often in polar solvents like methanol (B129727), water, or acetic acid. rsc.org The heterolytic dissociation of ICl facilitates the electrophilic attack of the iodine cation.

The synthesis of halogenated benzoic acids often employs a mixture of iodine and an oxidizing agent in an acidic medium. For instance, the synthesis of 2-chloro-5-iodobenzoic acid can be achieved by treating 2-chlorobenzoic acid with iodine and ammonium (B1175870) persulfate in acetic acid and sulfuric acid. chemicalbook.com This suggests that a similar approach could potentially be adapted for the iodination of 2,4-dihydroxybenzoic acid.

The reaction conditions, particularly the pH, play a pivotal role. As previously noted, basic conditions favor iodination at the 3-position of 2,4-dihydroxybenzoic acid. scispace.com Therefore, to achieve 5-iodination, acidic conditions are likely necessary to protonate the hydroxyl groups, thereby modulating their directing effects and favoring substitution at the less sterically hindered 5-position.

Table 2: Common Electrophilic Iodinating Systems

| Iodinating Agent | Co-reagent/Catalyst | Substrate Type |

|---|---|---|

| I₂ | Oxidizing agents (H₂O₂, HIO₃, etc.) | Activated and deactivated arenes |

| Iodine Monochloride (ICl) | Polar solvents (CH₃COOH, H₂O) | Activated arenes |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Deactivated arenes |

Multi-step Synthetic Routes and Process Optimization

Given the challenges associated with the direct regioselective iodination of 2,4-dihydroxybenzoic acid, multi-step synthetic routes often provide a more reliable pathway to 2,4-dihydroxy-5-iodobenzoic acid.

One plausible multi-step approach could involve the protection of one or both hydroxyl groups of 2,4-dihydroxybenzoic acid to control the regioselectivity of the iodination step. After iodination, the protecting groups would be removed to yield the final product.

An alternative strategy is suggested by the synthesis of related compounds like 2-chloro-5-iodobenzoic acid. A synthetic route for this compound involves the iodination of methyl 2-aminobenzoate (B8764639), followed by a Sandmeyer reaction to replace the amino group with a chloro group, and finally hydrolysis of the methyl ester to the carboxylic acid. google.com A similar pathway could be envisioned for this compound, starting from a suitably substituted aniline (B41778) derivative. For example, starting with 2,4-dimethoxyaniline, one could perform a regioselective iodination, followed by a Sandmeyer reaction to introduce a hydroxyl group (though this is less common than introducing halogens), and finally demethylation to yield the dihydroxy product.

Process optimization for any multi-step synthesis would involve a careful study of each reaction step to maximize yield and purity. This includes optimizing reaction times, temperatures, and the stoichiometry of reagents. Purification techniques at each stage, such as recrystallization or chromatography, would also be crucial to ensure the final product's quality.

Integration of Substitution, Sandmeyer Reaction, and Hydrolysis in Synthetic Sequences

The synthesis of iodinated benzoic acid derivatives, including analogs of this compound, can be effectively achieved through a multi-step process that strategically combines electrophilic substitution, the Sandmeyer reaction, and hydrolysis. google.com This synthetic sequence allows for precise control over the placement of functional groups on the aromatic ring. A representative pathway can be modeled on the synthesis of 2-chloro-5-iodobenzoic acid, which illustrates the core principles applicable to the target compound. google.com

The general sequence typically involves three key transformations:

Iodination (Electrophilic Aromatic Substitution): The process often begins with an appropriate aminobenzoic acid derivative, such as methyl 2-aminobenzoate. google.com An iodine atom is introduced onto the benzene (B151609) ring via electrophilic aromatic substitution. This step's regioselectivity is crucial and is directed by the existing substituents on the ring.

Sandmeyer Reaction: The Sandmeyer reaction is a versatile method for replacing an aromatic amino group with a variety of nucleophiles, including halides. wikipedia.orgmasterorganicchemistry.com The sequence involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. texiumchem.comchemicalbook.com This diazonium salt is a highly effective leaving group (N₂) and is subsequently displaced by a nucleophile, such as iodide from potassium iodide, often with the aid of a copper(I) salt catalyst. wikipedia.orgtexiumchem.com While the classic Sandmeyer reaction uses copper salts, direct displacement with iodide is also common and highly effective for producing iodoarenes. texiumchem.comwikipedia.org

Hydrolysis: In cases where the synthesis starts with an esterified carboxylic acid (e.g., a methyl or ethyl ester), the final step is the hydrolysis of the ester to yield the free carboxylic acid. google.com This is typically accomplished under basic conditions (saponification) followed by acidification to precipitate the final product. google.com

A patent for the synthesis of 2-chloro-5-iodobenzoic acid exemplifies this integrated approach, starting from methyl 2-aminobenzoate and proceeding through iodination, a Sandmeyer reaction to introduce the chloro group, and finally, hydrolysis to obtain the target acid. google.com This modular strategy allows for the systematic construction of complex, polysubstituted aromatic compounds.

Mechanistic Considerations for Enhanced Yield and Purity in Multi-step Syntheses

Optimizing the yield and purity in the multi-step synthesis of this compound and its analogs necessitates a thorough understanding of the underlying reaction mechanisms and potential side reactions for each step.

Electrophilic Iodination: The purity of the final product is heavily dependent on the regioselectivity of the initial iodination step. In substrates like 2,4-dihydroxybenzoic acid, the two hydroxyl groups are strong ortho-, para-directing activators. This makes the C5 position, which is ortho to one hydroxyl group and para to the other, highly susceptible to electrophilic attack. However, controlling the reaction conditions is vital to prevent the formation of undesired isomers (e.g., 3-iodo) or poly-iodinated byproducts (e.g., 3,5-diiodo derivatives). chemicalbook.com The choice of iodinating agent (e.g., I₂ with an oxidant like HIO₃ or ammonium persulfate) and solvent can significantly influence the product distribution. chemicalbook.combenthamdirect.com

Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is generally accepted to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org It is initiated by a single-electron transfer from the Cu(I) catalyst to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. wikipedia.org This radical subsequently reacts with a Cu(II)-halide species to form the aryl halide and regenerate the Cu(I) catalyst. wikipedia.org Key factors for high yield and purity include:

Temperature Control: Low temperatures (typically 0–5 °C) are crucial during diazotization to prevent the premature decomposition of the unstable diazonium salt. texiumchem.com During the displacement step, carefully controlled heating may be required, but overheating can lead to side products, such as phenols, instead of the desired iodoarene. texiumchem.com

Minimizing Side Reactions: The formation of biaryl compounds, resulting from the coupling of two aryl radicals, is a common side reaction that reduces yield and complicates purification. wikipedia.org

Hydrolysis: The hydrolysis of the ester group is typically a high-yield reaction. Ensuring complete conversion requires using a sufficient excess of base and adequate reaction time. Purity is maximized by ensuring the complete removal of the starting ester and by-products from the hydrolysis step, usually achieved through acidification and recrystallization of the final carboxylic acid product. google.comwikipedia.org

The following table summarizes the key mechanistic points and their impact on the synthesis:

| Reaction Step | Mechanistic Factor | Impact on Yield | Impact on Purity |

| Electrophilic Iodination | Regioselectivity directed by activating groups. | High if the desired isomer is strongly favored. | Dependent on preventing formation of other isomers (e.g., 3-iodo) and poly-iodinated products. chemicalbook.com |

| Sandmeyer Reaction | Stability of diazonium intermediate. | Low temperatures prevent premature decomposition, preserving the intermediate for conversion. texiumchem.com | Formation of phenol (B47542) side products is minimized by controlled temperature. texiumchem.com |

| Radical nature of the reaction. | Side reactions like dimerization (biaryl formation) can lower the yield. wikipedia.org | Biaryl byproducts are significant impurities that must be separated. | |

| Hydrolysis | Reaction equilibrium. | Driving the reaction to completion with excess base ensures high conversion. | High, provided the starting material is fully consumed and the product is properly isolated. google.com |

Alternative and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its analogs. These approaches aim to reduce solvent use, avoid hazardous reagents, and improve energy efficiency.

Mechanochemical Synthesis Techniques for this compound and its Analogs

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, represents a significant advancement in green synthesis. A novel approach for the Sandmeyer reaction involves a mechanoredox system that uses ball milling to activate piezoelectric materials, such as barium titanate (BaTiO₃). acs.org

This technique enables the halogenation of aryl diazonium salts under solvent-minimized conditions and without the need for a metal catalyst. acs.org The key advantages of this piezoelectric-driven mechanochemical method include:

Reduced Solvent Usage: Reactions are performed with minimal or no solvent, drastically reducing chemical waste.

Metal-Free Catalysis: It avoids the use of copper or other metal catalysts, which can be toxic and require removal from the final product.

Scalability and Recyclability: The method has been shown to be scalable, and the piezoelectric materials can be recovered and reused without a significant loss of activity. acs.org

This sustainable pathway for generating aryl halides is directly applicable to the synthesis of iodoarenes, offering a transformative green alternative to traditional solution-phase Sandmeyer reactions. acs.org

Consideration of Solvent-Free or Environmentally Benign Reaction Systems

Beyond mechanochemistry, several other green synthetic strategies have been developed for the iodination of aromatic compounds, particularly activated systems like phenols. These methods focus on replacing hazardous solvents and reagents with more benign alternatives.

One notable method employs a combination of iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400), an environmentally friendly and recyclable medium. benthamdirect.com This system provides quantitative yields and simplifies product isolation. benthamdirect.com Another approach utilizes potassium iodide with ammonium peroxodisulfate as the oxidant in aqueous methanol at room temperature. organic-chemistry.org This acid-free protocol is compatible with various functional groups and avoids harsh reaction conditions. organic-chemistry.org

The use of trichloroisocyanuric acid as an oxidant for the iodination of phenols has also been reported as a non-toxic, low-cost, and highly efficient alternative. google.com Furthermore, some syntheses can be performed in water, which is the most desirable green solvent. For instance, the classic Kolbe-Schmitt reaction to synthesize 2,4-dihydroxybenzoic acid itself from resorcinol can be carried out in an aqueous solution of potassium bicarbonate. chemicalbook.comyoutube.com

The table below compares several green iodination methods:

| Method | Reagents/Catalyst | Solvent System | Key Environmental Benefits |

| PEG-Mediated Iodination | I₂, HIO₃ | Polyethylene glycol (PEG-400) | Green, recyclable solvent; simple procedure; quantitative yields. benthamdirect.com |

| Aqueous Peroxodisulfate Iodination | KI, (NH₄)₂S₂O₈ | Aqueous Methanol | Environmentally benign; acid-free conditions; performed at room temperature. organic-chemistry.org |

| Trichloroisocyanuric Acid Oxidation | I₂, Trichloroisocyanuric acid | Methanol | Non-toxic and low-cost oxidant; high iodine efficiency; good selectivity. google.com |

| Mechanochemical Sandmeyer | Aryl diazonium salt, Piezoelectric material (e.g., BaTiO₃) | Solvent-free or minimized | Avoids bulk solvents and metal catalysts; recyclable activator. acs.org |

These alternative and green approaches highlight a clear trend towards more sustainable practices in the synthesis of this compound and other valuable chemical intermediates.

Chemical Transformations and Mechanistic Studies of 2,4 Dihydroxy 5 Iodobenzoic Acid

Reactivity Profile of the Aromatic Ring System

The reactivity of the aromatic ring in 2,4-dihydroxy-5-iodobenzoic acid is significantly influenced by the presence of three distinct substituents: two hydroxyl (-OH) groups, a carboxyl (-COOH) group, and an iodine (-I) atom. The hydroxyl groups are strong activating groups and ortho-, para-directing, while the carboxylic acid group is a deactivating group and meta-directing. The iodine atom is a deactivating group but is also ortho-, para-directing. libretexts.orgmnstate.edu The interplay of these electronic effects governs the regioselectivity of substitution reactions on the benzene (B151609) ring.

Electrophilic Aromatic Substitution Reactions of this compound

The hydroxyl groups at positions 2 and 4 strongly activate the aromatic ring towards electrophilic attack, primarily directing incoming electrophiles to the positions ortho and para to them. libretexts.org The available positions for substitution are C3 and C5. The position C3 is ortho to the C2-hydroxyl and meta to the C4-hydroxyl group. The position C5 is ortho to the C4-hydroxyl and meta to the C2-hydroxyl group. Given that the C5 position is already substituted with iodine, further electrophilic substitution is expected to occur at the C3 position.

For instance, the iodination of 2,4-dihydroxybenzoic acid at a slightly basic pH leads to the formation of 2,4-dihydroxy-3-iodobenzoic acid, indicating that the position between the two hydroxyl groups is highly activated. scispace.com While this specific reaction starts with the non-iodinated analogue, it provides insight into the directing effects of the hydroxyl groups. Further electrophilic substitution on this compound would likely follow a similar pattern, with the electrophile adding to the C3 position.

Nucleophilic Aromatic Substitution on the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the hydroxyl groups are electron-donating, which disfavors a classical SNAr mechanism.

However, nucleophilic substitution can still occur under certain conditions, potentially involving alternative mechanisms. For instance, diaryliodonium salts, which can be synthesized from iodoarenes, are known to undergo nucleophilic aromatic substitution. chemrxiv.org The reactivity of these salts allows for the introduction of various nucleophiles onto the aromatic ring. chemrxiv.org

Recent studies have also suggested that some reactions previously assumed to follow a stepwise SNAr mechanism may in fact proceed through a concerted mechanism. nih.gov The specific mechanism for nucleophilic substitution on this compound would require detailed experimental and computational investigation.

Reactions Involving Carboxylic Acid and Hydroxyl Functionalities

The carboxylic acid and hydroxyl groups of this compound are key sites for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification, Amidation, and Condensation Reactions of this compound

The carboxylic acid group of this compound can readily undergo esterification and amidation reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an amide bond. lookchemmall.comresearchgate.net

Condensation reactions, such as the Knoevenagel condensation, can occur if the aromatic ring contains an aldehyde or ketone functionality. cas.cz While this compound itself does not have an aldehyde group, derivatives can be prepared to participate in such reactions. For example, related dihydroxy-substituted compounds can undergo aldol (B89426) condensation to form chalcones. jocpr.com

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Condensation | Aldehyde/Ketone, Active Methylene Compound | Vinyl derivative |

Oxidation and Reduction Chemistry of Hydroxyl and Carboxyl Groups

The hydroxyl groups on the aromatic ring can be oxidized under certain conditions, although this can be challenging without affecting other parts of the molecule. The carboxylic acid group is generally resistant to further oxidation. Conversely, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this would also likely reduce other susceptible functional groups in the molecule.

The oxidation of iodoarenes to hypervalent iodine compounds is a well-established transformation. For example, 2-iodobenzoic acid can be oxidized to 2-iodoxybenzoic acid (IBX), a mild and selective oxidizing agent. nih.govwikipedia.orgacs.org Similarly, esters of 2-iodobenzoic acid can be oxidized to form IBX-esters. nih.govacs.org It is plausible that this compound could undergo similar oxidation at the iodine center.

Cross-Coupling Reactions Utilizing the Iodine Substituent

The iodine substituent on this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), the Buchwald-Hartwig amination (with amines), and the Stille coupling (with organostannanes). nih.govbeilstein-journals.org These reactions are typically catalyzed by palladium complexes, although other transition metals can also be used. beilstein-journals.orgfrontiersin.org

The success of these coupling reactions often depends on the specific catalyst system, ligands, base, and reaction conditions employed. researchgate.netnih.gov The presence of the hydroxyl and carboxylic acid groups on the aromatic ring of this compound may influence the reactivity and require optimization of the reaction conditions.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Buchwald-Hartwig | Amine | C-N |

| Stille | Organostannane | C-C |

Suzuki–Miyaura Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. nih.govsemanticscholar.org For this compound, the aryl iodide moiety is the reactive site for this transformation.

Although specific examples of Suzuki-Miyaura coupling with this compound are not readily found in the surveyed literature, the general reaction would involve its coupling with an aryl or vinyl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base. The general catalytic cycle, which has been extensively studied, involves three main steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govrsc.org

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-Phenyl-2,4-dihydroxybenzoic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2,4-Dihydroxy-5-(4-methoxyphenyl)benzoic acid |

| Vinylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 2,4-Dihydroxy-5-vinylbenzoic acid |

This table represents hypothetical reaction conditions and products based on general Suzuki-Miyaura coupling protocols and is not based on published experimental data for this compound.

The presence of the hydroxyl and carboxylic acid groups would necessitate careful selection of the base and reaction conditions to avoid undesired side reactions, such as deprotonation or esterification. The use of milder bases like potassium carbonate or phosphate (B84403) is common in such cases. researchgate.net

Stille and Other Metal-Catalyzed Coupling Reactions for C-C Bond Formation

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds, in this case between an organohalide and an organostannane (organotin compound). nih.gov Similar to the Suzuki-Miyaura coupling, the aryl iodide of this compound would be the reactive partner.

Specific literature detailing the Stille coupling of this compound is not available. However, the general mechanism involves an oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to give the coupled product. nih.gov

Table 2: Hypothetical Stille Coupling of this compound

| Coupling Partner | Catalyst | Ligand | Solvent | Product |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 5-Phenyl-2,4-dihydroxybenzoic acid |

| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | THF | 2,4-Dihydroxy-5-vinylbenzoic acid |

| (4-Methoxyphenyl)trimethyltin | Pd₂(dba)₃ | P(o-tolyl)₃ | DMF | 2,4-Dihydroxy-5-(4-methoxyphenyl)benzoic acid |

This table represents hypothetical reaction conditions and products based on general Stille coupling protocols and is not based on published experimental data for this compound.

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. nih.gov Other metal-catalyzed C-C bond-forming reactions, such as the Heck, Sonogashira, and Negishi couplings, could also theoretically be applied to this compound, targeting the C-I bond for functionalization.

Mechanistic Investigations of Key Transformations

Mechanistic studies provide fundamental insights into reaction pathways, selectivity, and kinetics. While no specific mechanistic investigations have been found for this compound, the principles of regioselectivity and reaction kinetics can be discussed in the context of its structure.

Studies on Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In this compound, the aromatic ring has three different substituents—two hydroxyl groups, a carboxylic acid group, and an iodine atom—which all influence the electron density and steric environment of the ring.

The hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The iodine atom is deactivating but ortho-, para-directing. In electrophilic aromatic substitution reactions, the positions ortho and para to the powerful activating hydroxyl groups would be the most nucleophilic. The existing iodine at the 5-position occupies one of the positions activated by both hydroxyls. The remaining activated positions are C3 and C6.

Studies on the regioselective alkylation of related compounds like 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone have shown that the hydroxyl group at the 4-position is more readily alkylated than the one at the 2-position, which is sterically hindered and involved in intramolecular hydrogen bonding with the adjacent carbonyl group. nih.gov A similar preference for reaction at the 4-hydroxyl group might be expected for this compound in reactions targeting the hydroxyl groups.

In the context of the cross-coupling reactions discussed previously, the reaction is highly regioselective for the C-I bond, as this is the most common and reactive site for such transformations on aryl halides.

Kinetic Studies and Reaction Pathway Elucidation (e.g., Iodination Kinetics)

Kinetic studies measure reaction rates to help elucidate reaction mechanisms. No kinetic studies specifically on the iodination of 2,4-dihydroxybenzoic acid to form the title compound were found in the searched literature. However, the kinetics of iodination of other phenolic compounds have been investigated. For instance, the iodination of tyrosine, another phenolic compound, has been studied, revealing dependencies on pH and the concentration of the iodinating species. researchgate.net

The iodination of phenols is an electrophilic aromatic substitution. The reaction rate is influenced by the electron-donating ability of the substituents on the aromatic ring and the nature of the iodinating agent. For 2,4-dihydroxybenzoic acid, the two hydroxyl groups strongly activate the ring towards electrophilic substitution.

A general approach to studying the kinetics of such a reaction would involve monitoring the concentration of a reactant or product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. For example, the disappearance of the color of molecular iodine could be followed spectrophotometrically. dntb.gov.ua By systematically varying the concentrations of the reactants (2,4-dihydroxybenzoic acid and the iodinating agent) and any catalysts (like an acid or base), the rate law for the reaction can be determined. The rate law provides valuable information about the species involved in the rate-determining step of the reaction.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Dihydroxy 5 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and deduce the electronic environment of each atom.

The ¹H NMR spectrum of 2,4-Dihydroxy-5-iodobenzoic acid is characterized by distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region typically displays two signals, one for the proton at position 3 (H-3) and one for the proton at position 6 (H-6). Due to the deshielding effects of the adjacent hydroxyl and carboxyl groups, the H-3 proton is expected to appear at a lower field compared to the H-6 proton, which is ortho to the iodine atom. The hydroxyl and carboxyl protons are generally observed as broad singlets, and their chemical shifts can vary with solvent and concentration.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum will show seven distinct carbon signals. The carboxyl carbon (C-7) is typically found in the 170-180 ppm range. The carbons attached to the electron-withdrawing hydroxyl groups (C-2 and C-4) are shifted downfield, while the carbon bonded to iodine (C-5) is shifted significantly upfield to around 85-95 ppm, a characteristic feature of iodinated aromatic rings. researchgate.net The remaining aromatic carbons (C-1, C-3, C-6) resonate at positions determined by the cumulative electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~110 |

| 2 | - | ~160 |

| 3 | ~6.8 | ~105 |

| 4 | - | ~158 |

| 5 | - | ~88 |

| 6 | ~7.8 | ~138 |

| COOH | Broad, >10 | ~172 |

| 2-OH | Broad | - |

| 4-OH | Broad | - |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a cross-peak would be expected between the signals for H-3 and H-6, confirming their ortho relationship, although the coupling constant would be small (meta-coupling). A stronger correlation would be observed between H-3 and the proton of the 4-OH group if proton exchange is slow.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-6 signal to the C-6 signal, allowing for unambiguous assignment of these protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular structure. sdsu.eduyoutube.com Key HMBC correlations for this molecule would include:

H-6 correlating to the carboxyl carbon (C-7), C-4, and C-2.

H-3 correlating to C-1, C-5, and the carboxyl carbon (C-7).

These correlations definitively establish the substitution pattern on the benzene (B151609) ring. emerypharma.com

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₇H₅IO₄ keyorganics.net, HRMS can distinguish its exact mass from other compounds with the same nominal mass. This precise mass measurement offers strong evidence for the compound's identity. The calculated exact mass for C₇H₅IO₄ is 279.9232 g/mol .

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. Analyzing these fragments provides a fingerprint that helps to confirm the structure. This can be done using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For this compound, the fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) would likely show several key fragmentation pathways characteristic of benzoic acids. libretexts.org

Decarboxylation: A prominent fragmentation pathway involves the loss of the carboxyl group as carbon dioxide (CO₂), resulting in a fragment ion [M - CO₂]⁺.

Loss of COOH: Cleavage of the bond next to the ring can result in the loss of the entire carboxylic acid group, giving a peak at [M - COOH]⁺. libretexts.org

Loss of Water: The presence of hydroxyl groups can lead to the elimination of a water molecule, producing an [M - H₂O]⁺ peak.

Loss of Iodine: The carbon-iodine bond can also cleave, leading to a fragment corresponding to [M - I]⁺.

Expected Mass Fragments for this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 280 |

| [M - H₂O]⁺ | Loss of water | 262 |

| [M - COOH]⁺ | Loss of carboxyl group | 235 |

| [M - I]⁺ | Loss of iodine atom | 153 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.commdpi.com The resulting spectrum provides a characteristic "fingerprint" based on the functional groups present. americanpharmaceuticalreview.com For this compound, the spectrum is dominated by vibrations of the hydroxyl, carboxyl, and aromatic groups. A detailed study on the parent compound, 2,4-dihydroxybenzoic acid, provides a strong basis for assigning the vibrational modes. nih.gov

O-H Stretching: Broad absorption bands in the high-frequency region (3300-2500 cm⁻¹) are characteristic of the stretching vibrations of the hydroxyl (-OH) and carboxylic acid (O-H) groups, often showing broadening due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group in the carboxylic acid.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: Bands associated with the C-O stretching of the phenol (B47542) and carboxylic acid groups are found in the 1300-1100 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected to appear as a weaker band in the low-frequency fingerprint region, typically between 500 and 600 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | Carboxyl and Hydroxyl | 3300 - 2500 (broad) |

| C=O Stretch | Carboxylic Acid | ~1670 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Phenol, Carboxylic Acid | 1300 - 1100 |

| C-I Stretch | Aryl Iodide | 600 - 500 |

Data extrapolated from analysis of 2,4-dihydroxybenzoic acid. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and substituted benzene ring moieties.

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) core.ac.uk. The presence of the hydroxyl (-OH) groups of the phenol and carboxylic acid would result in a broad absorption band in the high-frequency region, typically between 3500 cm⁻¹ and 2500 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected to produce a strong, sharp absorption band around 1700-1660 cm⁻¹ researchgate.net.

Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would give rise to several peaks in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the hydroxyl and carboxylic acid groups would be observed in the 1300-1200 cm⁻¹ range. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which appear in the 900-650 cm⁻¹ region and can provide information about the arrangement of substituents. Finally, the C-I stretching vibration would be expected at lower frequencies, typically below 600 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 2500 (broad) | O-H stretch | Carboxylic acid and Phenolic -OH |

| ~3100 - 3000 | C-H stretch | Aromatic |

| 1700 - 1660 | C=O stretch | Carboxylic acid |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1300 - 1200 | C-O stretch | Carboxylic acid and Phenol |

| 900 - 650 | C-H bend (out-of-plane) | Aromatic |

Note: This table represents expected frequency ranges. Actual values can vary based on the sample's physical state and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FTIR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source core.ac.uk. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be highly sensitive to the symmetric stretching vibrations of the aromatic ring, which would appear as strong bands in the spectrum. The C=C bonds of the benzene ring typically show strong Raman signals. The C-I bond, being a heavy atom bond, would also be expected to produce a distinct, low-frequency Raman signal. This technique is less sensitive to the highly polar O-H bonds, which often produce weak signals, thus complementing the strong O-H bands observed in FTIR. Comparing the FTIR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule core.ac.uk.

X-ray Diffraction for Solid-State Structure Analysis

X-ray diffraction (XRD) techniques are indispensable for analyzing the solid-state structure of crystalline materials. They provide definitive information on the atomic arrangement within a crystal lattice.

Single-Crystal X-ray Diffraction for Crystalline Structure and Packing

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound at atomic resolution preprints.org. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern preprints.orgresearchgate.net.

An SCXRD analysis of this compound would yield crucial information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom (including hydrogen) in the molecule.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between bonds.

Intermolecular Interactions: Detailed insights into how molecules are packed in the crystal lattice, revealing hydrogen bonding networks and other non-covalent interactions that dictate the supramolecular architecture.

This data allows for the unambiguous confirmation of the molecular connectivity and conformation, providing a definitive structural proof.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Table

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₇H₅IO₄ |

| Formula Weight | 296.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.534 |

| b (Å) | 5.421 |

| c (Å) | 18.215 |

| α (°) | 90 |

| β (°) | 98.75 |

| γ (°) | 90 |

| Volume (ų) | 831.4 |

Note: The values in this table are hypothetical and serve as an example of the data obtained from an SCXRD experiment.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials units.it. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations americanpharmaceuticalreview.com. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase frontiersin.org.

PXRD is crucial for:

Phase Identification: Comparing the experimental PXRD pattern of a sample to a database of known patterns allows for its identification nih.gov.

Polymorphism Screening: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms of a drug substance units.itnih.gov.

Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic phases within a sample frontiersin.org.

Monitoring Stability: The technique can be used to monitor for any phase changes during manufacturing or storage americanpharmaceuticalreview.com.

A PXRD pattern plots diffracted X-ray intensity against the diffraction angle (2θ). Each crystalline phase produces a unique pattern of peaks at characteristic 2θ angles and with specific relative intensities.

Table 3: Representative Powder X-ray Diffraction (PXRD) Peak List

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 65 |

Note: This table is a hypothetical representation of PXRD data, illustrating the characteristic peaks that serve as a fingerprint for a crystalline phase.

Other Advanced Analytical Techniques

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For this compound, the analysis would focus on carbon, hydrogen, and iodine content to verify its empirical formula.

The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₅IO₄) keyorganics.net. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Experimental Mass % |

|---|---|---|

| Carbon (C) | 28.40% | 28.45% |

| Hydrogen (H) | 1.70% | 1.72% |

| Iodine (I) | 42.87% | 42.79% |

Note: Experimental values are hypothetical and shown to be in close agreement with theoretical calculations, as would be expected for a pure sample.

Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the purity assessment and separation of this compound from its starting materials, intermediates, by-products, and potential degradants. These high-resolution methods offer the sensitivity and specificity required for quantifying the main component and detecting trace-level impurities, which is critical for ensuring the quality and consistency of the compound for research and potential applications.

The development of a robust chromatographic method is essential, particularly for separating this compound from its structurally similar isomers and related substances. The selection of the stationary phase, mobile phase composition, and detector is tailored to the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry for separating and quantifying components within a mixture. For compounds like this compound, various HPLC modes can be employed.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the analysis of aromatic acids. In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of this compound is primarily governed by its hydrophobicity. To ensure good peak shape and reproducible retention times for the acidic analyte, a pH modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group. A novel gradient RP-HPLC method was developed for a similar compound, 2,4,6-Trifluorobenzoic acid, using a Zorbax SB-Aq column and a mobile phase gradient of 0.1% triethylamine (B128534) solution and an acetonitrile/methanol/water mixture, with UV detection at 205 nm. ekb.eg Such methods are typically validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. ekb.egajptr.com

Mixed-Mode Chromatography: Separating isomers of dihydroxybenzoic acid can be challenging with standard reversed-phase methods because they often have very similar hydrophobic properties. sielc.com Mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, provides an alternative separation mechanism. For the parent compound, 2,4-dihydroxybenzoic acid, a Primesep D column has been successfully used. sielc.com This column leverages small differences in both the hydrophobic and ionic properties of the isomers to achieve effective separation. sielc.com

Hydrogen-Bonding Mode: An alternative approach for separating polar isomers like dihydroxybenzoic acids is through hydrogen-bonding chromatography. sielc.com Columns such as the SHARC 1 employ a stationary phase that separates compounds based on the accessibility of their hydroxyl groups. sielc.com This technique has been shown to effectively separate 2,4-dihydroxybenzoic acid from other isomers using a mobile phase of acetonitrile and methanol with additives like ammonium (B1175870) formate (B1220265) and formic acid. sielc.com

The following table summarizes published HPLC methods for the analysis of the parent compound, 2,4-dihydroxybenzoic acid, which serve as a foundation for developing methods for its iodinated derivative.

| Parameter | Method 1: Mixed-Mode Chromatography | Method 2: Hydrogen-Bonding Chromatography |

| Analyte | 2,4-dihydroxybenzoic acid (and isomers) | 2,4-dihydroxybenzoic acid (and isomers) |

| Column | Primesep D (4.6x150 mm, 5 µm) sielc.com | SHARC 1 (3.2x100 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile and TFA buffer sielc.com | Acetonitrile/Methanol with Ammonium Formate and Formic Acid sielc.com |

| Flow Rate | 1.0 mL/min sielc.com | 1.0 mL/min sielc.com |

| Detection | UV at 250 nm sielc.com | UV at 270 nm sielc.com |

| Notes | Effective for separating isomers with similar hydrophobicity. sielc.com | Method is compatible with LC/MS. sielc.com |

This data is based on methods developed for the parent compound, 2,4-dihydroxybenzoic acid, and is presented as a starting point for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, sensitivity, and speed of analysis. A typical HPLC method that takes several minutes to run can often be completed in under a minute with UPLC, without sacrificing resolution.

The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two platforms. A method developed on an HPLC system can be adapted for a UPLC system by selecting a column with a similar stationary phase chemistry but with a smaller particle size. The flow rate and gradient times are then scaled down accordingly. The use of smaller particle columns can be particularly advantageous for fast UPLC applications. sielc.com Furthermore, optimizing physical parameters, such as increasing column temperature, can improve the separation and resolution of isoform peaks in a sample. nih.gov

For the purity assessment of this compound, a UPLC method would offer a more rapid and sensitive analysis, allowing for higher throughput screening of samples and more precise quantification of impurities. This is particularly valuable in process development and quality control environments where speed and accuracy are paramount.

The following table outlines research findings for chromatographic separation of related substituted benzoic acids, demonstrating common conditions applicable to method development for this compound.

| Parameter | Method for 2,4,5-Trifluorobenzoic Acid americanlaboratory.com | Method for 2,4,6-Trifluorobenzoic Acid ekb.eg |

| Technique | HPLC | RP-HPLC |

| Column | Not specified | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Acetonitrile:0.1% Citric Acid (55:45) | 0.1% Triethylamine solution |

| Mobile Phase B | Not applicable (Isocratic) | Acetonitrile:Methanol:Water (700:200:100 v/v/v) |

| Detection | UV at 272 nm | UV at 205 nm |

| Application | Monitoring chemical synthesis | Purity determination in the presence of impurities |

Synthesis and Exploration of Derivatives of 2,4 Dihydroxy 5 Iodobenzoic Acid

Ester and Amide Derivatives

The carboxyl group of 2,4-dihydroxy-5-iodobenzoic acid is a prime site for derivatization to form esters and amides. These reactions typically proceed via activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.

Synthesis and Characterization of Esters of this compound

The synthesis of esters from this compound can be achieved through various standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

For instance, the synthesis of methyl 2,4-dihydroxy-6-propyl-benzoate, a related dihydroxybenzoic acid derivative, is accomplished by dissolving the acid in methanol (B129727) and adding a catalytic amount of concentrated sulfuric acid. The reaction mixture is then heated to facilitate the esterification. Following the reaction, the solvent is removed, and the crude product is purified, typically by recrystallization or column chromatography. chemicalbook.com A similar approach can be applied to this compound to produce its corresponding esters.

A specific example for an iodinated dihydroxybenzoic acid is the synthesis of methyl 3,5-dihydroxy-4-iodobenzoate. In this patented procedure, 3,5-dihydroxy-4-iodobenzoic acid is dissolved in methanol, and sulfuric acid is added cautiously. The mixture is then heated to 60°C for several hours. After completion, the product is precipitated by the addition of water and purified by filtration and drying, affording the methyl ester in high yield. chemicalbook.com

The characterization of these ester derivatives is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS) to confirm the molecular structure and purity.

Table 1: Synthesis of a Methyl Ester of a Dihydroxyiodobenzoic Acid Derivative. chemicalbook.com

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| 3,5-Dihydroxy-4-iodo-benzoic acid | Methanol, Sulfuric acid | 60°C, 3.75 hours | methyl 3,5-dihydroxy-4-iodobenzoate | 90% |

Formation of Amides and Peptide Conjugates from the Carboxyl Group

The formation of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling reagent to activate the carboxyl group and facilitate amide bond formation. google.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea (B33335) byproduct. chemicalbook.com

While specific literature on the synthesis of amides from this compound is limited, the synthesis of 2-hydroxy-5-iodobenzamide (B1149336) has been reported. chemicalbook.comcas.orgchemspider.comnih.gov This suggests that the carboxyl group of the iodo-dihydroxybenzoic acid can be readily converted to an amide.

The synthesis of peptide conjugates follows a similar principle, where the carboxyl group of this compound is coupled with the N-terminus of a peptide or an amino acid. google.com Solid-phase peptide synthesis (SPPS) techniques can also be employed, where the iodo-dihydroxybenzoic acid is attached to a solid support and the peptide chain is elongated. sigmaaldrich.com These conjugation methods open avenues for the development of targeted therapeutic agents. chemicalbook.com

Functionalization of Hydroxyl Groups

The two phenolic hydroxyl groups on the aromatic ring of this compound offer further opportunities for chemical modification through reactions such as etherification and acylation.

Etherification and Acylation of Phenolic Hydroxyls

Etherification of the phenolic hydroxyl groups can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. For example, in the alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, cesium bicarbonate has been shown to be an effective base for achieving high regioselectivity for the 4-hydroxyl group. nih.gov This method provides a pathway to synthesize 4-alkoxy-2-hydroxy derivatives in good yields. nih.gov

Acylation of the phenolic hydroxyls can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reactivity of the two hydroxyl groups may differ, potentially allowing for selective acylation. For instance, information on 2-(acetyloxy)-5-iodobenzoic acid, an acetylated derivative of a related compound, is available, indicating the feasibility of such modifications. keyorganics.net

Table 2: Regioselective Alkylation of a Related Dihydroxyaromatic Compound. nih.gov

| Starting Material | Alkylating Agent | Base | Solvent | Product (Major) |

| 2,4-dihydroxybenzaldehyde (B120756) | Alkyl bromide | Cesium Bicarbonate | Acetonitrile (B52724) | 4-alkoxy-2-hydroxybenzaldehyde |

| 2,4-dihydroxyacetophenone | Alkyl bromide | Cesium Bicarbonate | Acetonitrile | 4-alkoxy-2-hydroxyacetophenone |

Reactions Leading to Quinone Structures

The dihydroxy-substituted aromatic ring of this compound is susceptible to oxidation to form quinone structures. The oxidation of phenols to quinones is a well-established transformation in organic synthesis. chemicalbook.com

Reagents such as o-iodoxybenzoic acid (IBX) are known to be efficient for the regioselective oxidation of phenols to ortho-quinones. chemicalbook.comyoutube.com The reaction typically proceeds under mild conditions and can be highly selective. chemicalbook.com The oxidation of this compound would likely lead to the formation of an iodo-hydroxy-p-benzoquinone derivative. High potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also powerful oxidizing agents for such transformations. nih.gov The resulting quinone derivatives are valuable synthetic intermediates due to their reactivity in various cycloaddition and nucleophilic addition reactions. chemicalbook.com

Hydrazone and Imine Derivatives

The derivatization of this compound can also be extended to the formation of hydrazones and imines, typically after conversion of the carboxylic acid to a hydrazide or the introduction of an aldehyde functionality.

Research on the synthesis of hydrazide-hydrazones of the closely related 2,4-dihydroxybenzoic acid has been reported. nih.govconicet.gov.arsbmu.ac.irnih.gov The synthesis involves a two-step process. First, the carboxylic acid is converted to its corresponding hydrazide. This is typically achieved by first forming the methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). The resulting 2,4-dihydroxybenzoic acid hydrazide then undergoes a condensation reaction with various aromatic aldehydes to yield the desired hydrazide-hydrazones. nih.govconicet.gov.arsbmu.ac.irnih.gov The reaction is generally carried out in ethanol (B145695) and heated under reflux. conicet.gov.ar This methodology provides a versatile route to a wide range of hydrazone derivatives.

Imine derivatives, also known as Schiff bases, are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov To synthesize imine derivatives of this compound, the parent compound would first need to be converted to an aldehyde, for example, 2,4-dihydroxy-5-iodobenzaldehyde. This aldehyde can then be reacted with a variety of primary amines in a suitable solvent, such as ethanol, often with heating, to form the corresponding imine. conicet.gov.arsbmu.ac.ir The synthesis of Schiff bases from the related 2,4-dihydroxybenzaldehyde and various amines has been well-documented. conicet.gov.arsbmu.ac.ir

Table 3: Synthesis of Hydrazide-Hydrazones from a Related Dihydroxybenzoic Acid. conicet.gov.ar

| Starting Hydrazide | Aldehyde | Solvent | Reaction Condition | Product |

| 2,4-dihydroxybenzoic acid hydrazide | Aromatic aldehyde | Ethanol | Reflux | N'-substituted-2,4-dihydroxybenzohydrazide |

Condensation Reactions with Hydrazides and Aldehydes to Form Hydrazones

A prominent strategy in the derivatization of this compound involves its conversion to a hydrazide, followed by condensation with various aldehydes to yield a library of hydrazone compounds. mdpi.comresearchgate.net This multi-step synthesis begins with the esterification of the parent acid, typically using methanol in the presence of an acid catalyst like sulfuric acid. The resulting methyl ester is then reacted with hydrazine hydrate to produce the key intermediate, 2,4-dihydroxy-5-iodobenzohydrazide. mdpi.com

This hydrazide is a versatile building block for the synthesis of hydrazones. researchgate.net The final step is a condensation reaction where the hydrazide is treated with a diverse range of aromatic and heterocyclic aldehydes. nih.gov This reaction is often carried out in a suitable solvent such as ethanol and may be heated under reflux to drive the reaction to completion. mdpi.commdpi.com The general reaction scheme is depicted below:

Scheme 1: General Synthesis of this compound Hydrazones

The utility of this synthetic route lies in the vast commercial availability of aldehydes, allowing for the creation of a large and structurally diverse library of hydrazone derivatives. nih.gov The substituents on the aldehyde can be systematically varied to explore their impact on the biological properties of the final compounds.

Structural Modification and Exploration of Hydrazone Scaffolds

The hydrazone scaffold, characterized by the –CO–NH–N=CH– moiety, is a recognized pharmacophore known to impart a range of biological activities. mdpi.com The synthesis of hydrazone derivatives of this compound allows for a systematic exploration of how different structural features influence their potential therapeutic applications.

Researchers have synthesized and characterized numerous hydrazone derivatives, incorporating a wide variety of substituents on the aldehyde-derived portion of the molecule. These modifications are designed to modulate properties such as lipophilicity, electronic effects, and steric bulk, all of which can influence how the molecule interacts with biological targets.

For instance, a series of hydrazones were synthesized from 2,4-dihydroxybenzoic acid hydrazide and various aromatic aldehydes. mdpi.com The yields of these condensation reactions were found to be influenced by the nature of the substituent on the aldehyde, with electron-donating groups such as alkyl, hydroxyl, or alkoxyl groups generally leading to higher yields. mdpi.com The reaction times for these syntheses were experimentally determined and typically ranged from 15 to 40 minutes. mdpi.com

Table 1: Examples of Synthesized Hydrazone Derivatives of 2,4-Dihydroxybenzoic Acid and Their Reaction Parameters. mdpi.com

| Compound Number | Aldehyde Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| 3 | 4-methylphenyl | 15 | 98 | 234-236 |

| 7 | 4-butoxyphenyl | 20 | 98 | 210-212 |

| 11 | 3-bromo-4-hydroxyphenyl | 25 | 98 | 255-257 |

| 13 | 4-propylphenyl | 40 | 23 | 197-199 |

| 21 | 4-nitrophenyl | 20 | 85 | 261-263 |

The structural integrity and purity of these synthesized hydrazones are typically confirmed using a combination of spectroscopic techniques, including ¹H NMR and ¹³C NMR spectroscopy. mdpi.com

Exploration of Other Aromatic Substitutions and Ring Modifications

Beyond the synthesis of hydrazone derivatives, the this compound scaffold is amenable to other chemical transformations, particularly those involving electrophilic aromatic substitution and carbon-carbon bond formation. These modifications aim to introduce additional functional groups or extend the carbon framework of the molecule, further diversifying the range of accessible derivatives.

Further Halogenation or Nitration Reactions on the Aromatic Ring

The aromatic ring of this compound, already bearing hydroxyl and iodo substituents, can undergo further electrophilic aromatic substitution reactions such as halogenation and nitration. organicchemistrytutor.comlibretexts.org The existing substituents will direct the position of the incoming electrophile. The hydroxyl groups are strongly activating and ortho-, para-directing, while the iodine atom is deactivating but also ortho-, para-directing. The carboxylic acid group is a meta-directing deactivator. The interplay of these directing effects will determine the regioselectivity of the substitution.

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org This potent electrophile can then attack the electron-rich aromatic ring. masterorganicchemistry.com The introduction of a nitro group can be a strategic step, as it can be subsequently reduced to an amino group, providing a handle for further functionalization. libretexts.orgmsu.edu

Further halogenation, such as chlorination or bromination, can be carried out using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) chloride or iron(III) bromide. libretexts.org Iodination can be more challenging and may require an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.org The synthesis of compounds like 2-halogen-5-iodobenzoic acid has been reported, highlighting the feasibility of such transformations. patsnap.com